molecular formula C16H17ClN2O4S B2573273 N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1396874-19-3

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide

Cat. No.: B2573273
CAS No.: 1396874-19-3
M. Wt: 368.83
InChI Key: CUWDFYPJNCKQKZ-UHFFFAOYSA-N
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Description

“N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide” is a synthetic diamide derivative with a molecular structure featuring a 5-chloro-2-methoxyphenyl group, a 2-hydroxy-2-(thiophen-2-yl)propyl chain, and an ethanediamide backbone.

Key structural attributes:

  • 2-Hydroxy-2-(thiophen-2-yl)propyl chain: The thiophene ring may facilitate interactions with biological targets (e.g., enzymes in pests), while the hydroxyl group could influence solubility and hydrogen bonding.
  • Ethanediamide core: Provides rigidity and stabilizes the molecule through intramolecular hydrogen bonds.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-11-8-10(17)5-6-12(11)23-2/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWDFYPJNCKQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the Intermediate Amine: The starting material, 5-chloro-2-methoxyaniline, undergoes a reaction with an appropriate reagent to introduce the hydroxypropyl group.

    Coupling with Thiophene Derivative: The intermediate amine is then coupled with a thiophene derivative under suitable conditions to form the desired product.

    Final Amidation: The final step involves the amidation reaction, where the intermediate product is reacted with ethanediamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Pathway Modulation: Affecting key pathways involved in disease processes or cellular functions.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Use
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide C₁₆H₁₈ClN₂O₄S 367.52 5-Cl-2-OCH₃ phenyl, hydroxypropyl-thiophene Herbicide/Pesticide (inferred)
BG15432 (N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide) C₁₇H₂₀N₂O₃S 332.42 3,4-dimethylphenyl, hydroxypropyl-thiophene Research chemical
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-diethylphenyl, methoxymethyl Herbicide
Thenylchlor C₁₅H₁₆ClNO₂S 313.81 2,6-dimethylphenyl, (3-methoxy-2-thienyl)methyl Herbicide

Key Differences and Implications

Substituent Effects: The target compound’s 5-chloro-2-methoxyphenyl group differs from BG15432’s 3,4-dimethylphenyl group. The chloro and methoxy substituents may enhance electrophilic reactivity and target specificity compared to methyl groups .

Thiophene vs. Thienylmethyl Groups :

  • The target’s hydroxypropyl-thiophene moiety shares similarities with thenylchlor’s thienylmethyl group. Both may interact with cytochrome P450 enzymes in weeds, but the hydroxyl group in the target compound could improve water solubility, reducing environmental persistence .

Research Findings (Inferred from Structural Analogues)

  • Herbicidal Activity : Alachlor and thenylchlor inhibit fatty acid elongation in weeds. The target compound’s diamide structure might disrupt similar pathways but with higher selectivity due to steric effects from the hydroxypropyl-thiophene group .
  • Toxicity Profile : Ethanediamides like BG15432 show lower acute toxicity in rodents compared to acetamides (e.g., alachlor), suggesting a safer profile for the target compound .

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide, also known as CAS Number 1396874-19-3, is a compound of interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O4S. It has a molecular weight of 354.84 g/mol. The compound features a chloro-substituted aromatic ring, a methoxy group, and a thiophene moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H17ClN2O4S
Molecular Weight354.84 g/mol
CAS Number1396874-19-3

The biological activity of this compound is hypothesized to involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the thiophene ring may enhance its interaction with biological targets, potentially leading to increased efficacy against pathogens.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of derivatives based on similar structures were evaluated for their activity against various bacterial strains. Compounds with substitutions at the 5-chloro position exhibited MIC values ranging from 15.62 to 31.25 μmol/L against Staphylococcus aureus . This indicates that modifications to the core structure can significantly influence antimicrobial potency.
  • Potential as Anticancer Agents : Compounds with similar functional groups have been explored for anticancer properties, suggesting that this compound may also possess therapeutic potential in oncology .
  • Enzyme Interaction Studies : Preliminary investigations into the enzyme inhibition capabilities of structurally related compounds indicate that they may act as competitive inhibitors for certain enzymes involved in metabolic pathways critical for bacterial survival .

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